N-propylcyclopentanamine
Overview
Description
N-propylcyclopentanamine is a chemical compound with the empirical formula C8H18ClN . It is also known by other names such as N-Propyl-1-pentanamine .
Molecular Structure Analysis
The molecular structure of N-propylcyclopentanamine consists of a cyclopentane ring with a propyl group and an amine group attached . The molecular weight is 163.69 .
Chemical Reactions Analysis
While specific chemical reactions involving N-propylcyclopentanamine are not available, similar compounds often undergo reactions like nucleophilic substitution and elimination .
Physical And Chemical Properties Analysis
N-propylcyclopentanamine is a solid compound . Its empirical formula is C8H18ClN and it has a molecular weight of 163.69 .
Scientific Research Applications
“N-propylcyclopentanamine” is a type of N-containing heterocycle . While specific applications of “N-propylcyclopentanamine” are not readily available, N-containing heterocycles have a wide range of applications in medicinal and industrial fields . Here are some potential applications based on the general properties of N-containing heterocycles:
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Medicinal Applications
- N-containing heterocycles are often used in the development of pharmaceuticals . They can be optimized for specific medicinal applications due to their structural and functional diversity .
- For example, cyclopentamine, a similar compound, acts as a releasing agent of the catecholamine neurotransmitters norepinephrine, epinephrine, and dopamine . Its effects on norepinephrine and epinephrine mediate its decongestant effects, while its effects on all three neurotransmitters are responsible for its stimulant properties .
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Industrial Applications
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Chemical Synthesis
- “N-propylcyclopentanamine” could potentially be used in chemical synthesis . For example, a similar compound, N-vinylimides, has been used in the preparation of cyclopropylamines via a redox-neutral photocatalysed reaction .
- The specific methods of application or experimental procedures would depend on the specific reaction being carried out. In the case of the N-vinylimides example, a reductive radical–polar crossover process was proposed .
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Research Applications
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-propylcyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-2-7-9-8-5-3-4-6-8/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZNSPHUHIXVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500087 | |
Record name | N-Propylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylcyclopentanamine | |
CAS RN |
39190-95-9 | |
Record name | N-Propylcyclopentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70500087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-propylcyclopentanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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